Biotin-PEG4-SS-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C29H52N8O8S3 |

|---|---|

Molecular Weight |

737.0 g/mol |

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C29H52N8O8S3/c30-37-34-9-3-8-31-27(40)7-20-47-48-21-11-33-26(39)6-12-42-14-16-44-18-19-45-17-15-43-13-10-32-25(38)5-2-1-4-24-28-23(22-46-24)35-29(41)36-28/h23-24,28H,1-22H2,(H,31,40)(H,32,38)(H,33,39)(H2,35,36,41)/t23-,24-,28-/m1/s1 |

InChI Key |

PLONANJTMPUWHX-PRVBGKCFSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-PEG4-SS-azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-SS-azide is a versatile, heterobifunctional chemical linker that serves as a critical tool in bioconjugation, proteomics, and drug delivery systems. Its unique tripartite structure, consisting of a biotin moiety for strong affinity binding, a polyethylene glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, a cleavable disulfide bond for controlled release, and a terminal azide group for bioorthogonal "click" chemistry, makes it an invaluable reagent for a wide range of applications. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties and Structure

This compound is characterized by three key functional components that dictate its utility in advanced life science research.

-

Biotin Moiety: This water-soluble vitamin (Vitamin H) exhibits an exceptionally high and specific binding affinity for avidin and streptavidin proteins. This interaction, one of the strongest non-covalent bonds known in nature, forms the basis for highly sensitive detection and robust purification applications.

-

PEG4 Spacer: The tetraethylene glycol linker is a hydrophilic chain that imparts several beneficial properties to the molecule. It significantly increases the aqueous solubility of the entire conjugate, which is particularly advantageous when working with hydrophobic biomolecules. The length and flexibility of the PEG spacer also minimize steric hindrance, ensuring that both the biotin and azide functionalities are readily accessible for their respective binding and reaction partners. Furthermore, PEGylation is known to reduce non-specific binding to proteins and cell surfaces.

-

Cleavable Disulfide (SS) Linker: The disulfide bond within the spacer arm is susceptible to cleavage by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature allows for the controlled release of the biotinylated molecule from its target after capture or delivery, a crucial step in applications like affinity chromatography and targeted drug release.

-

Azide (N3) Group: The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group can readily and selectively react with alkyne- or cyclooctyne-modified molecules to form a stable triazole linkage. This allows for the precise and covalent attachment of the biotin linker to a wide array of biomolecules in complex biological mixtures.[1][2][3]

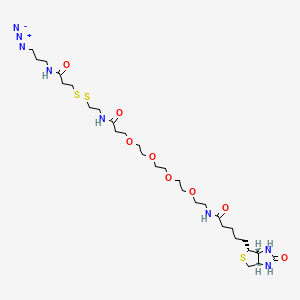

Chemical Structure

Caption: Functional components of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.

| Property | Value | Reference |

| Molecular Weight | ~736.97 g/mol | [3] |

| Molecular Formula | C29H52N8O8S3 | [3] |

| Purity | Typically >95% (as determined by HPLC) | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Temperature | -20°C | |

| Appearance | White to off-white solid |

Key Applications and Experimental Protocols

This compound is predominantly used in applications requiring specific labeling, capture, and subsequent release of biomolecules. Its primary applications are in the development of Antibody-Drug Conjugates (ADCs), affinity purification of proteins, and cell surface labeling for proteomic studies.

Antibody-Drug Conjugate (ADC) Development

In ADC development, the azide group of this compound can be conjugated to an alkyne-modified cytotoxic drug. The resulting biotinylated drug can then be attached to an antibody that has been functionalized with streptavidin, creating a targeted drug delivery system. The disulfide bond allows for the release of the drug in the reducing environment of the target cell.

Bioconjugation via Click Chemistry

The azide group enables covalent conjugation to alkyne- or cyclooctyne-modified biomolecules through two primary click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC is a highly efficient reaction that forms a stable triazole linkage between a terminal alkyne and an azide in the presence of a copper(I) catalyst.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Experimental Protocol: General CuAAC Protocol

This protocol is a general guideline and may require optimization for specific applications.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of copper(II) sulfate (CuSO4) in water.

-

Prepare a 500 mM stock solution of a reducing agent, such as sodium ascorbate, in water. Freshly prepare this solution before each use.

-

Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA, in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A molar excess of the biotin-azide linker (e.g., 5- to 20-fold) is typically used.

-

Add the copper-chelating ligand to the reaction mixture to a final concentration of 100-200 µM.

-

Add the CuSO4 solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C for overnight incubation.

-

-

Purification:

-

Remove the excess biotin-azide linker and copper catalyst using dialysis, size-exclusion chromatography, or affinity chromatography appropriate for the labeled biomolecule.

-

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. This reaction is advantageous for use in living systems where the toxicity of copper is a concern.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocol: General SPAAC Protocol

This protocol is a general guideline and should be optimized for specific biomolecules and applications.

-

Reagent Preparation:

-

Prepare a stock solution of the cyclooctyne-modified biomolecule (e.g., a DBCO-labeled protein) in an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

-

Reaction Setup:

-

Combine the cyclooctyne-modified biomolecule with the this compound solution. A 3- to 10-fold molar excess of the biotin-azide linker is commonly used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific cyclooctyne used.

-

-

Purification:

-

Purify the biotinylated biomolecule from excess unreacted linker using methods such as dialysis, size-exclusion chromatography, or affinity purification.

-

Affinity Purification and Cleavage of the Disulfide Bond

Once a biomolecule is biotinylated using this compound, it can be captured using streptavidin- or avidin-coated beads or surfaces. The cleavable disulfide bond allows for the subsequent release of the captured molecule under mild reducing conditions.

References

An In-Depth Technical Guide to Biotin-PEG4-SS-azide: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-SS-azide is a versatile, heterobifunctional chemical linker that has become an invaluable tool in the fields of bioconjugation, proteomics, and targeted drug delivery. This in-depth guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and workflow diagrams are provided to facilitate its practical implementation in the laboratory.

This linker incorporates three key functional elements: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry reactions.[1][2][3] A crucial feature of this particular linker is the presence of a disulfide bond within its spacer arm, which allows for cleavability under reducing conditions, enabling the release of conjugated molecules.[4][5]

Structure and Physicochemical Properties

The unique structure of this compound dictates its utility in a variety of biochemical applications.

Chemical Structure:

The core components of the molecule are:

-

Biotin: A vitamin with exceptionally high and specific affinity for streptavidin and avidin, making it an ideal tag for purification and detection.

-

PEG4 Spacer: A tetraethylene glycol linker that increases the hydrophilicity and solubility of the entire molecule and its conjugates. It also provides a flexible spacer to minimize steric hindrance between the biotin tag and the conjugated biomolecule.

-

Disulfide (SS) Bond: A cleavable linkage that can be broken by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is critical for applications requiring the release of the conjugated molecule after purification or delivery.

-

Azide (N3) Group: A functional group that is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It specifically reacts with alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its analogs.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₅₂N₈O₈S₃ | |

| Molecular Weight | 736.97 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typically analyzed by HPLC) | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), DMF | |

| Sparingly soluble in water; pre-dissolving in DMSO is recommended | ||

| Storage Conditions | Store at -20°C, desiccated. | |

| Stability in Solution | In DMSO: stable for up to 6 months at -80°C and 1 month at -20°C. |

Key Applications and Experimental Protocols

This compound is primarily used as a linker in bioconjugation, with significant applications in the development of ADCs and proteomic studies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound readily participates in CuAAC, a highly efficient and specific click chemistry reaction, to form a stable triazole linkage with an alkyne-functionalized molecule (e.g., a protein, drug, or probe).

This protocol provides a general procedure for labeling a protein containing an alkyne group with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand (e.g., TBTA or BTTAA) solution (e.g., 10 mM in DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL).

-

Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.

-

Add the copper-chelating ligand to a final concentration of 1-2 mM.

-

Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM, followed by sodium ascorbate to a final concentration of 5 mM. The total reaction volume should be adjusted with buffer.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-4 hours or overnight at 4°C.

-

-

Purification:

-

Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm the biotinylation of the protein using techniques such as SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate, or by mass spectrometry.

-

Application in Antibody-Drug Conjugate (ADC) Development

This compound is particularly useful in the development of ADCs, where it can be used to attach a cytotoxic drug to an antibody. The biotin tag facilitates the purification of the ADC, and the cleavable disulfide linker allows for the release of the drug in the reducing environment of the target cell.

This protocol describes a two-step process for creating an ADC using this compound, where the antibody is first modified with an alkyne, followed by conjugation to the linker and a model drug, and subsequent purification.

Part 1: Antibody Modification with an Alkyne Handle

-

React the antibody with an alkyne-containing NHS ester (e.g., DBCO-NHS ester for copper-free click chemistry) in a suitable buffer (pH 8.0-8.5) for 1-2 hours at room temperature.

-

Purify the alkyne-modified antibody using a desalting column to remove excess NHS ester.

Part 2: ADC Synthesis and Purification

-

Conjugation: React the alkyne-modified antibody with a molar excess of this compound and an azide-modified cytotoxic drug via a click chemistry reaction (as described in section 3.1.1 for CuAAC, or without copper and reducing agent for SPAAC with DBCO).

-

Affinity Purification:

-

Equilibrate a streptavidin-agarose affinity chromatography column with a binding buffer (e.g., PBS).

-

Load the reaction mixture onto the column. The biotinylated ADC will bind to the streptavidin resin.

-

Wash the column extensively with the binding buffer to remove unconjugated antibody, drug, and excess linker.

-

-

Elution (Cleavage):

-

To elute the ADC from the column, incubate the resin with an elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS) for 1-2 hours at room temperature. This will cleave the disulfide bond in the linker, releasing the ADC from the biotin tag, which remains bound to the column.

-

Collect the eluate containing the purified ADC.

-

-

Final Purification and Characterization:

-

Perform a final buffer exchange using a desalting column to remove the reducing agent.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

-

Cleavage of the Disulfide Bond

The disulfide bond in the linker can be cleaved under mild reducing conditions, which is advantageous for releasing the conjugated molecule in a controlled manner.

Materials:

-

This compound conjugated molecule

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the conjugated molecule in the buffer.

-

Add DTT to a final concentration of 10-50 mM or TCEP to a final concentration of 5-20 mM.

-

Incubate the reaction at room temperature for 30 minutes to 2 hours.

-

The cleavage can be monitored by techniques such as HPLC or mass spectrometry.

Mandatory Visualizations

Chemical Reactions and Workflows

The following diagrams illustrate the key chemical reactions and experimental workflows involving this compound.

Caption: CuAAC Reaction of this compound.

Caption: Cleavage of the Disulfide Linker.

Caption: ADC Synthesis and Purification Workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique combination of a high-affinity purification tag, a solubility-enhancing spacer, a bioorthogonal reactive group, and a cleavable linker makes it highly suitable for a range of applications, most notably in the development of next-generation antibody-drug conjugates. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this reagent in achieving specific research and development goals. As the field of targeted therapeutics continues to advance, the utility of well-designed chemical linkers like this compound will undoubtedly continue to grow.

References

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG4-SS-azide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-PEG4-SS-azide is a versatile chemical probe central to modern proteomics and drug discovery. It is a trifunctional molecule designed for the selective labeling, enrichment, and subsequent release of target biomolecules from complex mixtures. Its architecture incorporates a biotin moiety for high-affinity capture, a chemically cleavable disulfide linker for gentle elution, and a bioorthogonal azide handle for specific covalent attachment.

This guide details the core mechanism of action of this compound, provides structured data on its application, outlines detailed experimental protocols, and illustrates key processes through logical diagrams. The probe's design is particularly advantageous in applications such as activity-based protein profiling (ABPP), identification of post-translational modifications, and target deconvolution in drug discovery, where the specific and gentle isolation of target proteins is paramount.

Core Mechanism of Action

The functionality of this compound is derived from its three key components, connected by a spacer arm. Each component serves a distinct purpose in a sequential experimental workflow.

-

Biotin Moiety: A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M). This interaction is the cornerstone of the affinity purification step, allowing for the highly efficient capture of biotinylated molecules onto streptavidin-conjugated solid supports, such as magnetic beads or resin.[1]

-

Azide (N₃) Group: This functional group is a bioorthogonal handle used for "click chemistry."[2] It reacts specifically and efficiently with alkyne-modified molecules, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] This allows researchers to covalently attach the biotin probe to a target molecule of interest (e.g., a protein, glycan, or drug) that has been metabolically, genetically, or chemically engineered to contain an alkyne group. The bioorthogonal nature of this reaction ensures that the labeling occurs without interfering with native biological processes.

-

Disulfide (SS) Linker: This linker connects the biotin and azide moieties and is the key to the probe's cleavability. Disulfide bonds are stable under standard physiological and cell lysis conditions but are readily reduced and cleaved by the addition of thiol-containing reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for the gentle elution of the captured target molecule from the streptavidin support, leaving the biotin tag and the rest of the probe behind. This is a significant advantage over non-cleavable biotin probes, where elution requires harsh, denaturing conditions that can interfere with downstream analyses like mass spectrometry or functional assays.

-

PEG4 Spacer: The tetra-polyethylene glycol (PEG4) linker is a hydrophilic spacer that enhances the aqueous solubility of the entire probe. It also provides spatial separation between the biotin tag and the target molecule, which reduces steric hindrance and ensures efficient binding of the biotin to the bulky streptavidin protein.

Visualizing the Molecular Components

The diagram below illustrates the distinct functional units of the this compound probe.

Experimental Workflow and Protocols

The use of this compound typically follows a three-stage process: (1) Labeling of the target molecule, (2) Affinity purification of the labeled conjugate, and (3) Reductive cleavage and elution of the purified target.

Visualizing the Experimental Workflow

The following flowchart outlines the complete experimental process for target enrichment and release.

Protocol 1: Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is adapted for labeling alkyne-modified proteins in a cell lysate.

-

Prepare Reagents: Prepare fresh stock solutions immediately before use.

-

This compound: 10 mM in DMSO.

-

Copper(II) Sulfate (CuSO₄): 50 mM in water.

-

Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water.

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) ligand: 1.7 mM in a 1:4 (v/v) mixture of DMSO and tert-butanol.

-

-

Prepare Lysate: Start with 1 mg of total protein from cell lysate in a volume of ~500 µL of PBS or other suitable buffer without DTT.

-

Assemble the Click Reaction Cocktail: In a microcentrifuge tube, combine the reagents in the following order, vortexing briefly after each addition:

-

Cell Lysate: 500 µL

-

This compound stock: 5 µL (Final concentration: 100 µM)

-

TBTA ligand stock: 15 µL (Final concentration: ~50 µM)

-

TCEP stock: 5 µL (Final concentration: 500 µM)

-

CuSO₄ stock: 5 µL (Final concentration: 500 µM)

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 2: Affinity Purification of Biotinylated Proteins

-

Prepare Beads: Resuspend streptavidin-agarose or magnetic beads in PBS. For 1 mg of lysate, use approximately 50 µL of bead slurry. Wash the beads three times with PBS to remove any storage buffers.

-

Capture: Add the washed streptavidin beads to the click chemistry reaction mixture from Protocol 1. Incubate for 1 hour at room temperature with rotation to allow the biotinylated proteins to bind to the beads.

-

Wash: Pellet the beads by centrifugation (for agarose) or using a magnetic stand. Discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. The following sequence is effective for proteomic applications:

-

Wash 1: 1 mL of 1% SDS in PBS.

-

Wash 2: 1 mL of 6 M Urea in 250 mM Ammonium Bicarbonate.

-

Wash 3: 1 mL of 1 M NaCl in PBS.

-

Wash 4: 1 mL of PBS to remove residual detergents and salts.

-

Protocol 3: Reductive Elution of Captured Proteins

-

Prepare Elution Buffer: Prepare a fresh elution buffer containing a reducing agent. Common buffers include:

-

50 mM DTT in 50 mM Ammonium Bicarbonate, pH 8.0.

-

20 mM TCEP in PBS.

-

-

Elution: Resuspend the washed beads from Protocol 2 in 100-200 µL of the elution buffer. Incubate for 30-60 minutes at 37°C with gentle shaking. This step cleaves the disulfide bond.

-

Collect Eluate: Pellet the beads and carefully collect the supernatant, which now contains the purified target proteins, free of the biotin tag.

-

Alkylation (Optional but Recommended): To prevent re-formation of disulfide bonds, especially if further processing is needed, add iodoacetamide (IAA) to the eluate to a final concentration of 50-100 mM and incubate for 30 minutes in the dark at room temperature. This step carbamidomethylates the newly formed free thiols.

Visualizing the Cleavage Mechanism

This diagram illustrates the state of the captured complex before and after the addition of a reducing agent.

Data Presentation

While precise quantitative data such as cleavage efficiency and reaction kinetics are highly dependent on the specific protein target and experimental conditions, the following tables summarize typical parameters and concentrations used in established protocols.

Table 1: Typical Reagent Concentrations for CuAAC Labeling

| Reagent | Stock Concentration | Final Concentration | Purpose |

| This compound | 10 mM in DMSO | 50 - 200 µM | Biotinylates alkyne-target |

| CuSO₄ | 50 mM in H₂O | 0.5 - 1 mM | Catalyst for CuAAC reaction |

| TCEP | 50 mM in H₂O | 0.5 - 1 mM | Reduces Cu(II) to active Cu(I) |

| TBTA (or other ligand) | 1.7 - 5 mM in DMSO/t-BuOH | 50 - 200 µM | Stabilizes Cu(I) and improves reaction efficiency |

Table 2: Conditions for Reductive Cleavage of Disulfide Linker

| Reducing Agent | Typical Concentration | Incubation Time | Temperature | Notes |

| Dithiothreitol (DTT) | 10 - 50 mM | 30 - 60 min | 25 - 55 °C | Standard, effective reducing agent. Can interfere with some mass spectrometry methods if not removed. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5 - 20 mM | 30 - 60 min | 25 - 37 °C | More stable and potent than DTT; does not absorb at 280 nm. Preferred for MS workflows. |

| 2-Mercaptoethanol (β-ME) | 1 - 5 % (v/v) | 30 - 60 min | 25 - 37 °C | Volatile with strong odor; less commonly used for elution but effective. |

This document provides information for research use only. All protocols should be optimized for specific experimental contexts.

References

The Critical Role of Disulfide Cleavable Linkers in Modern Proteomics: An In-depth Technical Guide

For Immediate Release

In the intricate landscape of proteomics research, the ability to isolate, identify, and quantify proteins and their interaction partners is paramount. Disulfide cleavable linkers have emerged as indispensable tools, offering a robust and versatile strategy for the reversible conjugation of molecules. This technical guide provides a comprehensive overview of the function, application, and methodologies associated with disulfide cleavable linkers, tailored for researchers, scientists, and drug development professionals.

Core Functionality: The Thiol-Disulfide Exchange

The utility of disulfide cleavable linkers is rooted in the reversible nature of the disulfide bond (-S-S-). These linkers are stable under physiological conditions but can be readily cleaved in a reducing environment through a thiol-disulfide exchange reaction.[1][] This controlled cleavage is typically initiated by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or 2-mercaptoethanol (2-ME).[3][4][5] The intracellular environment is naturally reducing, primarily due to the high concentration of glutathione (GSH), making disulfide linkers particularly effective for in vivo applications and drug delivery.

Key Applications in Proteomics

The unique properties of disulfide cleavable linkers have led to their widespread adoption in several key areas of proteomics:

-

Affinity Purification-Mass Spectrometry (AP-MS): In AP-MS, a "bait" protein is used to capture its interacting "prey" proteins from a complex mixture. A disulfide cleavable linker can be used to immobilize the bait protein to a solid support, such as beads. After capturing the protein complex, the entire assembly can be gently eluted by cleaving the disulfide bond with a reducing agent, preserving the integrity of the protein-protein interactions for subsequent analysis by mass spectrometry. This approach minimizes the harsh elution conditions that can disrupt protein complexes.

-

Chemical Cross-Linking Mass Spectrometry (XL-MS): XL-MS is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. Disulfide-containing cross-linkers are used to covalently link amino acid residues that are in close proximity. After enzymatic digestion of the cross-linked proteins, the resulting peptides are analyzed by mass spectrometry. The identification of these cross-linked peptides provides distance constraints that can be used to model the protein's structure and interaction interfaces.

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzymes. Incorporating a disulfide cleavable linker into the probe design allows for the selective enrichment of active enzymes from a proteome. After capture, the active enzymes can be released from the enrichment matrix by cleaving the disulfide bond, enabling their identification and quantification by mass spectrometry.

Quantitative Data Summary

The efficiency of disulfide cleavage is critical for the success of proteomics experiments. The choice of reducing agent and the structure of the disulfide linker itself significantly influence cleavage kinetics.

Comparison of Common Reducing Agents

| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature (°C) | Optimal pH | Key Characteristics |

| Dithiothreitol (DTT) | 1-100 mM | 15-60 min | 37-56 | 7.5-8.5 | Highly effective thiol-based reductant; can interfere with subsequent thiol-reactive chemistry. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | < 5 min (at RT) | Room Temperature | 1.5-8.5 | Odorless, stable, and effective over a broad pH range; does not contain a thiol group, making it compatible with maleimide chemistry. |

| 2-Mercaptoethanol (2-ME) | 20-100 mM | 30-60 min | Room Temperature | 7.0-8.0 | A milder reducing agent compared to DTT; often requires higher concentrations. |

Impact of Linker Structure on Cleavage Efficiency

The stability and cleavage kinetics of a disulfide bond can be modulated by introducing steric hindrance around the bond.

| Linker Type | Relative Stability in Circulation | Cleavage Rate | Key Features |

| Unsubstituted Disulfide | Lower | Faster | More susceptible to premature cleavage in reducing environments. |

| Sterically Hindered Disulfide (e.g., α-methyl substitution) | Higher | Slower | Increased stability in circulation, leading to more controlled release of conjugated molecules. |

Experimental Protocols

General Protocol for Disulfide Bond Reduction for Mass Spectrometry

-

Sample Preparation: Dissolve the protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

-

Denaturation (Optional): To expose buried disulfide bonds, add a denaturant such as 6 M urea or 8 M guanidine hydrochloride.

-

Reduction: Add the chosen reducing agent to the desired final concentration (see Table 1). For example, add DTT to a final concentration of 10 mM.

-

Incubation: Incubate the sample under the recommended conditions. For DTT, incubate at 56°C for 30 minutes.

-

Alkylation: To prevent the re-formation of disulfide bonds, add an alkylating agent such as iodoacetamide (IAM) to a final concentration approximately 2-fold higher than the reducing agent (e.g., 20 mM IAM). Incubate in the dark at room temperature for 30 minutes.

-

Quenching (Optional): Quench the alkylation reaction by adding a small amount of DTT.

-

Sample Cleanup: Proceed with buffer exchange or desalting to remove excess reagents before mass spectrometry analysis.

Detailed Protocol for Affinity Purification with a Disulfide Cleavable Linker

-

Bait Immobilization: Conjugate the bait protein to beads via a disulfide cleavable linker.

-

Cell Lysis: Prepare a cell lysate containing the prey proteins under non-reducing conditions.

-

Incubation: Incubate the immobilized bait protein with the cell lysate to allow for the formation of protein complexes.

-

Washing: Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.

-

Elution: To elute the protein complex, resuspend the beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT). Incubate at room temperature for 30-60 minutes with gentle agitation.

-

Collection: Centrifuge the beads and carefully collect the supernatant containing the purified protein complex.

-

Mass Spectrometry Analysis: Prepare the eluted sample for mass spectrometry analysis as described in the general reduction protocol.

In-Cell Chemical Cross-Linking Mass Spectrometry (XL-MS) Workflow

-

Cell Culture and Cross-Linking: Grow cells to the desired confluency. Add a membrane-permeable disulfide-containing cross-linker (e.g., DTSSP) to the cell culture medium and incubate for a specific time to allow for in-cell cross-linking.

-

Quenching: Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

-

Protein Digestion: Digest the cross-linked protein mixture into peptides using a protease such as trypsin.

-

Enrichment of Cross-Linked Peptides: Due to their low abundance, it is often necessary to enrich for cross-linked peptides using techniques like size-exclusion chromatography or affinity purification if the cross-linker contains a tag (e.g., biotin).

-

Mass Spectrometry Analysis: Analyze the enriched peptide fraction by LC-MS/MS. Data analysis is performed using specialized software that can identify the cross-linked peptide pairs.

Activity-Based Protein Profiling (ABPP) with a Disulfide Cleavable Probe

-

Probe Synthesis: Synthesize an activity-based probe containing a reactive group, a disulfide cleavable linker, and a reporter tag (e.g., biotin).

-

Proteome Labeling: Incubate the probe with a complex proteome (e.g., cell lysate) to allow for the covalent labeling of active enzymes.

-

Enrichment: Use the reporter tag (e.g., biotin) to enrich the probe-labeled proteins using affinity capture (e.g., streptavidin beads).

-

Washing: Thoroughly wash the beads to remove non-labeled proteins.

-

Elution: Elute the captured proteins by cleaving the disulfide linker with a reducing agent (e.g., 50 mM DTT).

-

Identification: Identify the eluted proteins by mass spectrometry.

Visualizing Proteomics Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

References

- 1. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

Introduction to bioorthogonal click chemistry reagents

An In-depth Technical Guide to Bioorthogonal Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being influenced by native biochemical processes.[1][2] Coined by Carolyn Bertozzi in 2003, this concept has become an indispensable tool in chemical biology, enabling the study of biomolecules in real-time and in their natural context.[1][3] These reactions are characterized by high selectivity, excellent yields, and rapid kinetics at physiological conditions (temperature and pH).[4]

The strategy typically involves a two-step process:

-

Metabolic or Genetic Incorporation : A biomolecule of interest is tagged with a "chemical reporter," a small, inert functional group like an azide or a strained alkyne. This is often achieved by introducing a precursor molecule that the cell's own biosynthetic machinery incorporates into proteins, glycans, or other macromolecules.

-

Bioorthogonal Ligation : A probe molecule carrying a complementary functional group is introduced. This probe, which can be a fluorophore, a biotin tag, or a drug molecule, selectively "clicks" with the chemical reporter, forming a stable covalent bond.

This guide provides a technical overview of the core bioorthogonal click chemistry reagents, focusing on the three most prominent reaction classes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Tetrazine Ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole is a cornerstone of click chemistry. While highly efficient, its application in living systems is limited by the cytotoxicity of the copper catalyst. Consequently, CuAAC is primarily used for labeling in fixed cells or in complex biological mixtures like cell lysates.

Data Presentation: CuAAC Reaction Parameters

| Parameter | Value/Condition | Notes |

| Reaction Type | [3+2] Cycloaddition | Forms a 1,4-disubstituted triazole. |

| Reactants | Terminal Alkyne, Azide | Small, stable, and bioorthogonal functional groups. |

| Catalyst | Copper(I) | Often generated in situ from CuSO₄ with a reducing agent (e.g., sodium ascorbate). |

| Ligands | THPTA, TBTA | Used to stabilize the Cu(I) oxidation state and improve reaction efficiency. |

| pH Range | 4 - 11 | Highly versatile across a broad pH range. |

| Solvent | Aqueous buffers, DMSO, water | Tolerant of various protic and organic solvents. |

Experimental Protocol: CuAAC Labeling of Proteins in Cell Lysate

This protocol provides a method for labeling an alkyne-tagged proteome with an azide-functionalized fluorescent probe.

1. Materials and Reagents:

-

Cell lysate containing alkyne-modified proteins (1-5 mg/mL).

-

Azide-fluorophore probe (e.g., Azide-TAMRA): 1 mM stock in DMSO.

-

Copper(II) Sulfate (CuSO₄): 20 mM stock in water.

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock in water.

-

Sodium Ascorbate: 300 mM stock in water (prepare fresh).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Methanol and Chloroform for protein precipitation.

2. Procedure:

-

In a 1.5 mL microfuge tube, combine 50 µL of protein lysate with 100 µL of PBS buffer.

-

Add 4 µL of the 1 mM azide-fluorophore stock solution for a final concentration of approximately 20 µM. Vortex briefly.

-

Prepare the catalyst premix: Add 10 µL of 100 mM THPTA solution to the tube, vortex, then add 10 µL of 20 mM CuSO₄ solution and vortex again.

-

Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex immediately.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

To precipitate the labeled protein, add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water, vortexing after each addition.

-

Centrifuge at 15,000 x g for 5 minutes. A protein pellet will form at the interface.

-

Carefully remove the upper aqueous layer, wash the pellet with 450 µL of methanol, and centrifuge again.

-

Air-dry the pellet for at least 15 minutes and resuspend in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of copper, SPAAC was developed for applications in living systems. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. The driving force is the release of ring strain upon forming the stable triazole product.

Data Presentation: Comparison of Common SPAAC Reagents

The choice of cyclooctyne is critical, balancing reactivity with stability and hydrophilicity. The reaction rate is quantified by the second-order rate constant (k₂).

| Cyclooctyne Reagent | Structure (Abbr.) | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & Applications |

| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.5 | Good stability and reactivity balance; widely used in live-cell imaging. |

| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 | High reactivity, moderate stability; excellent for rapid labeling at low concentrations. |

| Dibenzoannulated Cyclooctyne | DIBO | ~0.03 - 0.1 | High stability, moderate reactivity; suitable for long-term labeling studies. |

| Difluorinated Cyclooctyne | DIFO | ~0.2 - 0.7 | High reactivity due to electron-withdrawing fluorine atoms. |

Note: Reaction rates can vary significantly based on the specific azide, solvent, and temperature.

Experimental Protocol: SPAAC Labeling of Cell-Surface Proteins

This protocol describes the site-specific labeling of a cell-surface protein of interest (POI) that has been genetically engineered to contain an azide-bearing non-canonical amino acid (ncAA), followed by labeling with a DBCO-fluorophore.

1. Materials and Reagents:

-

Mammalian cells cultured on glass-bottom dishes.

-

Plasmids for expressing the POI with an amber stop codon (TAG) and the corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

Azide-functionalized ncAA (e.g., Azidophenylalanine).

-

DBCO-conjugated fluorophore (e.g., DBCO-488): 10 mM stock in DMSO.

-

Complete cell culture medium and PBS.

-

Fluorescence microscope.

2. Procedure:

-

Transfection and ncAA Incorporation : Co-transfect cells with the POI and synthetase/tRNA plasmids. Culture the cells for 24-48 hours in a medium supplemented with the azide-ncAA (typically 1 mM) to allow for expression and incorporation into the POI.

-

SPAAC Reaction :

-

Prepare the labeling solution by diluting the DBCO-fluorophore stock in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS to remove unincorporated ncAA.

-

Add the DBCO-fluorophore labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing and Imaging :

-

Wash the cells three to four times with warm PBS to remove any unreacted DBCO-fluorophore and reduce background signal.

-

Add fresh imaging medium (e.g., phenol red-free medium) to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Tetrazine Ligation

Tetrazine ligation is an inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-deficient tetrazine and a strained, electron-rich dienophile, such as trans-cyclooctene (TCO). This reaction is exceptionally fast, with some of the highest reaction rates among all bioorthogonal reactions, making it ideal for in vivo applications where reagent concentrations are low.

Data Presentation: Comparison of Tetrazine Ligation Reagents

The reaction kinetics are highly dependent on the dienophile and the substituents on the tetrazine ring.

| Dienophile | Tetrazine Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Applications |

| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 - 6,000 | Extremely fast kinetics; the gold standard for in vivo imaging and pre-targeting strategies. |

| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 2.1 | Slower kinetics than TCO but still effective for cell labeling; often used when TCO is not suitable. |

| Bicyclo[6.1.0]nonyne (BCN) | 3,6-di-(2-pyridyl)-s-tetrazine | ~1.3 - 2.5 | Can act as a dienophile in iEDDA reactions, though more commonly used in SPAAC. |

Fluorogenic Tetrazine Probes: Certain tetrazine-fluorophore conjugates are designed to be quenched (non-fluorescent) until they react with a dienophile. This "turn-on" mechanism dramatically reduces background signal, enabling wash-free imaging.

| Probe Type | Fold Fluorescence Enhancement | Final Quantum Yield (ΦF) |

| Coumarin-Tetrazine (HELIOS) | up to 11,000x | 0.3 - 0.5 |

| Si-Rhodamine-Tetrazine | ~50x - 100x | ~0.3 - 0.5 |

Experimental Protocol: Pretargeted In Vivo Imaging with Tetrazine Ligation

This protocol outlines a two-step pretargeting strategy for imaging tumors in a mouse model. An antibody-TCO conjugate is administered first, allowed to accumulate at the tumor and clear from circulation, followed by injection of a fast-reacting, rapidly clearing tetrazine-NIR fluorophore.

1. Materials and Reagents:

-

Tumor-bearing mouse model.

-

Antibody-TCO conjugate: 1 mg/mL in sterile PBS.

-

Tetrazine-NIR fluorophore probe: Stock solution in DMSO, diluted in sterile PBS for injection (final DMSO <5%).

-

In vivo fluorescence imaging system.

2. Procedure:

-

Pretargeting : Administer the antibody-TCO conjugate (e.g., 100 µg) to each mouse via intravenous (tail vein) injection.

-

Incubation and Clearance : Allow the antibody-TCO to circulate and accumulate at the tumor site for 24 to 72 hours. This pretargeting window is crucial for unbound antibody to clear from the bloodstream, minimizing background signal.

-

Probe Administration : Administer the tetrazine-NIR fluorophore probe via intravenous injection. The rapid reaction kinetics ensure that the probe quickly "clicks" to the TCO-tagged antibodies at the tumor site.

-

Imaging : Anesthetize the mice at various time points post-probe injection (e.g., 1, 4, 8, and 24 hours). Acquire whole-body fluorescence images using an appropriate imaging system. The fast clearance of the small tetrazine probe leads to a high tumor-to-background signal ratio.

Applications in Drug Development

Bioorthogonal chemistry provides powerful tools for drug development, enabling the precise construction and targeted activation of therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs combine the targeting specificity of an antibody with the high potency of a cytotoxic drug. Bioorthogonal chemistry allows for the site-specific conjugation of the drug payload to the antibody, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR). This is a significant improvement over traditional methods that produce heterogeneous mixtures, leading to better-defined pharmacokinetics and potentially improved therapeutic windows.

PROTACs and In Situ Drug Synthesis

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation. Bioorthogonal reactions can be used to synthesize PROTACs directly within cells (in situ) from two smaller, more cell-permeable precursors. This strategy, sometimes called "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs), can improve drug delivery and enable spatiotemporal control over protein degradation. Additionally, prodrug strategies utilize bioorthogonal chemistry to activate a therapeutic agent only at the desired site of action, reducing off-target toxicity.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycoengineering-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

An In-Depth Technical Guide to Biotin-PEG4-SS-azide for Novice Researchers

For researchers venturing into the fields of chemical biology, proteomics, and drug development, the ability to specifically label, isolate, and identify biomolecules is paramount. Biotin-PEG4-SS-azide has emerged as a powerful and versatile tool in this arena. This guide provides a comprehensive overview of its core principles, practical applications, and detailed experimental protocols, tailored for those new to the technique.

Introduction to this compound: A Multifunctional Reagent

This compound is a heterobifunctional chemical probe meticulously designed for the selective biotinylation of biomolecules. Its structure comprises three key functional components:

-

Biotin Moiety: This vitamin H derivative exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction, one of the strongest non-covalent bonds known in nature, forms the basis for the highly efficient capture and enrichment of biotinylated molecules.

-

Cleavable Disulfide (-SS-) Linker: A disulfide bond connects the biotin to the rest of the molecule. This bond is stable under many physiological conditions but can be readily cleaved by reducing agents. This cleavability is a crucial feature, allowing for the gentle release of the captured biomolecule from the streptavidin affinity matrix, thereby facilitating downstream analysis.

-

Azide (-N3) Group: This functional group serves as a "handle" for "click chemistry," a class of biocompatible reactions that are highly efficient and specific. The azide group can react with alkyne- or cyclooctyne-modified biomolecules to form a stable covalent bond.

The molecule also incorporates a polyethylene glycol (PEG4) spacer. This hydrophilic spacer enhances the water solubility of the reagent and the resulting bioconjugate, and its flexibility helps to minimize steric hindrance, ensuring that both the azide group and the biotin moiety are accessible for their respective reactions.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C29H52N8O8S3 | [1] |

| Molecular Weight | 736.97 g/mol | [1] |

| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers. For aqueous solutions, first dissolve in DMSO and then dilute with the desired buffer. | |

| Storage | Store at -20°C, desiccated. |

The Power of "Click Chemistry": Attaching the Biotin Label

This compound is designed to be attached to a target biomolecule that has been modified to contain an alkyne or a strained cyclooctyne group. This is achieved through one of two main types of "click" reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for covalently linking an azide to a terminal alkyne. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate). To improve the efficiency and stability of the catalyst, a copper-chelating ligand such as TBTA or THPTA is often included.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living cells or organisms. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.

Experimental Protocols for Novice Researchers

The following protocols provide a starting point for using this compound. Optimization may be required for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from established methods for bioconjugation.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid) in a suitable buffer (e.g., phosphate-buffered saline, PBS). Note: Avoid buffers containing primary amines like Tris, as they can interfere with the reaction.

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

-

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, combine your alkyne-modified biomolecule with the appropriate buffer.

-

Add the this compound stock solution to the biomolecule solution. A 2- to 10-fold molar excess of the azide reagent over the alkyne-biomolecule is a good starting point.

-

Prepare a premix of the copper catalyst by combining the CuSO4 and THPTA solutions in a 1:5 molar ratio.

-

Add the copper catalyst premix to the reaction mixture. A final copper concentration of 0.1 to 1 mM is typically effective.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 2 to 5 times the concentration of the copper.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is based on general procedures for copper-free click chemistry.

Materials:

-

Cyclooctyne-modified biomolecule (e.g., DBCO- or BCN-modified protein) in a suitable buffer (e.g., PBS).

-

This compound

-

DMSO

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, combine your cyclooctyne-modified biomolecule with the appropriate buffer.

-

Add the this compound stock solution to the biomolecule solution. A 2- to 5-fold molar excess of the azide reagent is typically sufficient.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. For some less reactive cyclooctynes or at lower concentrations, longer incubation times (up to 24 hours) or incubation at 37°C may be necessary.

-

-

Purification:

-

Purify the biotinylated biomolecule using a desalting column or dialysis.

-

Affinity Purification of Biotinylated Biomolecules

Once your biomolecule of interest is biotinylated, it can be selectively captured using streptavidin- or avidin-conjugated beads.

Protocol 3: Pull-Down of Biotinylated Proteins

This protocol provides a general workflow for enriching biotinylated proteins from a complex mixture, such as a cell lysate.

Materials:

-

Biotinylated protein sample

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer, ensure it does not contain reducing agents)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (see Section 5 for cleavage conditions)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a new tube.

-

Wash the beads several times with wash buffer to remove any preservatives.

-

-

Binding:

-

Add your biotinylated protein sample to the washed streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.

-

-

Elution (Cleavage):

-

After the final wash, resuspend the beads in the elution buffer containing a reducing agent to cleave the disulfide bond (see Section 5).

-

Incubate under the appropriate conditions to release the captured biomolecule.

-

Pellet the beads and collect the supernatant containing your purified, now non-biotinylated, biomolecule.

-

Cleavage of the Disulfide Linker: Releasing Your Target

The key advantage of this compound is the ability to release the captured molecule under mild conditions. This is achieved by reducing the disulfide bond with reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Table 2: Comparison of Reducing Agents for Disulfide Cleavage

| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature | Advantages | Disadvantages | Reference(s) |

| DTT | 10-50 mM | 30-60 min | Room Temperature or 37°C | Effective, commonly used. | Can interfere with downstream maleimide chemistry, less stable in solution. | |

| TCEP | 5-20 mM | 30-60 min | Room Temperature or 37°C | More stable than DTT, does not contain a thiol group, effective over a wider pH range. | Can be more expensive than DTT. |

Quantitative Data on Cleavage Efficiency:

Application in a Biological Context: Mapping the EGFR Interaction Network

A powerful application of biotinylation strategies is in the study of protein-protein interactions within specific signaling pathways. For example, proximity labeling techniques like TurboID, where a biotin ligase is fused to a protein of interest, can be used to map the protein's interaction network. In a study investigating the epidermal growth factor receptor (EGFR) signaling pathway, EGFR was fused to the TurboID enzyme. Upon stimulation with EGFR ligands, TurboID biotinylates proteins in close proximity to the receptor.

While this study used a direct enzymatic biotinylation approach, a similar experimental goal could be achieved using this compound. For instance, if a non-canonical amino acid with an alkyne group is metabolically incorporated into proteins, and a specific signaling pathway is activated, the proteins involved in that pathway could be preferentially labeled with this compound. Subsequent pull-down and mass spectrometry analysis would reveal the components of the signaling complex.

Conclusion

This compound is a versatile and powerful tool for novice and experienced researchers alike. Its combination of a high-affinity biotin tag, a cleavable disulfide linker, and a bioorthogonal azide handle provides a robust system for the selective labeling, enrichment, and identification of biomolecules. By understanding the principles of click chemistry and affinity purification, and by following the detailed protocols provided in this guide, researchers can confidently integrate this reagent into their workflows to explore the complexities of biological systems.

References

An In-depth Technical Guide to Biotin-PEG4-SS-azide and its Azide Group for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-SS-azide, a versatile reagent for bioconjugation through click chemistry. It details its structure, properties, and applications, with a focus on its azide group's role in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Furthermore, it elaborates on the utility of its cleavable disulfide linker.

Introduction to this compound

This compound is a trifunctional molecule that incorporates a biotin moiety for affinity purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond for the gentle release of captured biomolecules, and a terminal azide group for covalent ligation via click chemistry.[1][2] This combination of features makes it an invaluable tool in chemical biology, proteomics, and drug development for applications such as the synthesis of antibody-drug conjugates (ADCs) and the selective enrichment of tagged biomolecules.[2]

The core utility of this compound lies in its bioorthogonal azide group. "Click chemistry" describes a class of reactions that are rapid, selective, and high-yielding, and the azide-alkyne cycloaddition is a prime example.[3][4] This reaction's bioorthogonality ensures that the azide and alkyne groups react specifically with each other without cross-reacting with other functional groups present in complex biological systems.

Physicochemical Properties and Quantitative Data

The structural and physical properties of this compound are summarized in the table below. These characteristics are crucial for its application in aqueous biological environments and for subsequent analysis.

| Property | Value | Reference |

| Molecular Formula | C29H52N8O8S3 | MedChemExpress |

| Molecular Weight | 736.97 g/mol | MedChemExpress |

| Solubility | Soluble in DMSO and DMF | MedChemExpress |

| Storage Conditions | -20°C, protected from light and moisture | MedChemExpress |

The Azide Group in Click Chemistry

The terminal azide group of this compound is the reactive handle for its conjugation to alkyne-modified molecules. This reaction can be performed through two primary modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage.

Reaction Mechanism:

References

In-Depth Technical Guide: Solubility and Stability of Biotin-PEG4-SS-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG4-SS-azide, a key heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic applications. Understanding these core characteristics is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of resulting conjugates.

Introduction to this compound

This compound is a versatile chemical tool that incorporates three key functional components:

-

A biotin moiety for high-affinity binding to streptavidin and avidin.

-

A polyethylene glycol (PEG) spacer (with four repeating units) to enhance hydrophilicity and reduce steric hindrance.

-

A disulfide (SS) bond, providing a cleavable linker that can be selectively reduced.

-

An azide group for bioorthogonal "click chemistry" conjugation with alkyne-modified molecules.

This unique combination of features enables the specific and reversible labeling of biomolecules, making it an invaluable reagent in fields such as proteomics, drug targeting, and diagnostics. The cleavable disulfide bond is particularly useful for applications requiring the release of a conjugated payload under reducing conditions, such as those found within the intracellular environment.

Solubility Profile

The solubility of this compound is a crucial parameter for its effective use in various experimental settings. The presence of the hydrophilic PEG4 linker significantly influences its solubility in aqueous and organic solvents.

Qualitative Solubility:

This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The PEG4 spacer is known to increase the aqueous solubility of molecules to which it is conjugated[1][2][3][4]. This enhanced water solubility helps to reduce the aggregation of labeled proteins when stored in solution[5].

Quantitative Solubility Data:

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 44.45 | 100 | |

| Water | 44.45 | 100 |

Note: This data is for Biotin-PEG3-Azide and should be used as an estimation for this compound. Batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required to prepare stock solutions. A product sheet for another related compound, Biotin-azide, indicates a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2).

For practical applications, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute with the desired aqueous buffer to the final concentration.

Stability Profile

The stability of this compound is determined by the chemical integrity of its three key components: the biotin moiety, the disulfide bond, and the azide group. For most applications, the stability of the disulfide and azide functionalities is of primary concern.

Disulfide Bond Stability

The disulfide bond in this compound is designed to be cleavable under reducing conditions.

Cleavage by Reducing Agents:

The disulfide bond can be readily reduced by common laboratory reducing agents, including:

-

Dithiothreitol (DTT)

-

2-Mercaptoethanol (BME)

-

Tris(2-carboxyethyl)phosphine (TCEP)

A general protocol for the cleavage of the disulfide bond involves incubating the labeled protein with 50mM DTT for 2 hours at room temperature or for 30 minutes at 50°C. The reduction of disulfide bonds by DTT is a two-step reaction that is highly efficient, allowing for the use of lower concentrations compared to monothiol reagents like BME.

pH Dependence:

The stability of disulfide bonds is pH-dependent. Disulfide bond formation is generally favored at a basic pH. Conversely, while acidic conditions alone are not sufficient to break disulfide bonds, the rate of their reduction by thiols is influenced by pH.

Thermal Stability:

Heat alone is not sufficient to break disulfide bonds; a reducing agent is necessary. However, elevated temperatures can be used to accelerate the rate of reduction by agents like DTT.

Azide Group Stability

The azide group is a versatile functional handle for click chemistry, but its stability must be considered, particularly in the presence of reducing agents.

Compatibility with Reducing Agents:

It is a critical consideration that dithiothreitol (DTT) can reduce azide groups. This reaction has been demonstrated to be effective for a range of substrates under mild conditions. Therefore, when selective cleavage of the disulfide bond is desired without affecting the azide, the choice of reducing agent and reaction conditions is paramount. TCEP is often a preferred reducing agent in such cases as it is less likely to reduce azides compared to DTT.

General Stability:

Organic azides are relatively stable but can be sensitive to heat and light. It is recommended to store this compound at -20°C in a dry, dark environment. Solutions of the compound, particularly in aqueous buffers, are not recommended for long-term storage.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for estimating the aqueous solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

In a series of microcentrifuge tubes, add increasing volumes of the DMSO stock solution.

-

To each tube, add PBS (pH 7.4) to a final volume of 1 mL.

-

Vortex each tube vigorously for 1 minute.

-

Visually inspect each tube for any precipitate. The highest concentration that results in a clear solution is an estimate of the solubility.

-

For a more quantitative measure, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant and measure its absorbance at a predetermined wavelength (if the compound has a chromophore) or analyze by a suitable chromatographic method (e.g., HPLC) to determine the concentration of the dissolved compound.

Protocol for Assessing Disulfide Bond Cleavage

This protocol describes a method to monitor the cleavage of the disulfide bond in a biotinylated protein using SDS-PAGE.

Materials:

-

This compound labeled protein

-

Dithiothreitol (DTT)

-

SDS-PAGE loading buffer (with and without a reducing agent like BME or DTT)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Incubate the this compound labeled protein with 50 mM DTT at room temperature. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction at each time point by adding an alkylating agent (e.g., iodoacetamide) to quench the excess DTT.

-

Mix the samples with non-reducing SDS-PAGE loading buffer.

-

Run the samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated protein.

-

Develop the blot using a chemiluminescent substrate.

-

A decrease in the signal intensity of the biotinylated protein band over time indicates the cleavage of the disulfide bond and the release of the biotin moiety.

Visualizations

Molecular Structure and Functional Groups

Caption: Functional components of this compound.

Disulfide Cleavage Workflow

Caption: Workflow for disulfide bond cleavage.

Click Chemistry Conjugation

Caption: Azide-alkyne click chemistry reaction.

Conclusion

This compound is a powerful and versatile tool for bioconjugation. Its solubility is enhanced by the PEG4 spacer, making it suitable for use in aqueous environments. The stability of the molecule is largely dependent on the integrity of the disulfide bond and the azide group. The disulfide bond is readily cleaved by reducing agents, providing a useful mechanism for controlled release. The azide group is generally stable but can be susceptible to reduction by certain thiols like DTT. A thorough understanding of these solubility and stability characteristics is essential for the effective application of this reagent in research and development. Careful consideration of solvent choice, pH, temperature, and the presence of reducing agents will ensure the successful and reproducible use of this compound in a wide range of applications.

References

The Core Principles of Biotin-Azide Compounds in Laboratory Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-azide compounds have become indispensable tools in modern biological research and drug development, primarily through their application in "click chemistry." This powerful and versatile chemical reaction allows for the specific and efficient labeling of biomolecules in complex biological systems. This guide provides a comprehensive overview of the fundamental principles of using biotin-azide compounds, detailing the underlying chemistry, common experimental workflows, and key considerations for successful implementation in the laboratory.

The primary utility of biotin-azide lies in its ability to participate in the azide-alkyne cycloaddition, a bio-orthogonal reaction that forms a stable triazole linkage.[1][2] This reaction can be performed under mild, aqueous conditions, making it ideal for studying biological processes in vitro and in living cells.[3][4] The biotin moiety serves as a powerful affinity tag, enabling the selective capture, purification, and detection of labeled biomolecules due to its extraordinarily strong and specific interaction with avidin and streptavidin.[5]

Core Chemical Principles: The Azide-Alkyne Cycloaddition

The central reaction enabling the use of biotin-azide is the [3+2] cycloaddition between an azide and an alkyne. Two main variations of this reaction are widely used in laboratory settings: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical "click chemistry" reaction. It involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole. This reaction is highly efficient and specific, with yields that are typically high, often eliminating the need for extensive purification of the product.

Key Features of CuAAC:

-

High Reaction Rate: The copper catalyst significantly increases the reaction speed.

-

Specificity: The reaction is highly selective for azides and terminal alkynes, with minimal side reactions with other functional groups found in biological systems.

-

Versatility: Applicable to a wide range of biomolecules, including proteins, nucleic acids, and glycans.

A typical CuAAC reaction involves the use of a copper(II) salt (e.g., CuSO₄) which is reduced in situ to the active copper(I) species by a reducing agent such as sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition was developed. SPAAC utilizes a cyclooctyne, a highly strained alkyne, which reacts spontaneously with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.

Key Features of SPAAC:

-

Copper-Free: Avoids the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo studies.

-

Bio-orthogonal: The reacting groups are abiotic, ensuring that the reaction does not interfere with native biological processes.

-

Clean Reactions: The absence of a catalyst and byproducts simplifies experimental procedures.

Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN).

Experimental Workflow: From Labeling to Detection

The general workflow for using biotin-azide compounds involves three main stages: introduction of the complementary functional group into the target biomolecule, the click chemistry reaction with biotin-azide, and the subsequent detection or purification of the biotinylated molecule.

Step 1: Introducing the Alkyne or Azide Handle

Before biotinylation, the target biomolecule must be modified to contain either an alkyne or an azide group. Biotin-azide is then used to react with alkyne-modified biomolecules. Common methods for introducing these functional groups include:

-

Metabolic Labeling: Cells are cultured with precursors containing an alkyne or azide group. For instance, amino acid analogs like L-azidohomoalanine (AHA) or homopropargylglycine (HPG) can be incorporated into newly synthesized proteins. Similarly, modified sugars can be used to label glycans.

-

Enzymatic Labeling: Specific enzymes can be used to attach alkyne or azide-containing tags to target molecules.

-

Chemical Modification: Reactive probes containing an alkyne or azide can be used to directly modify biomolecules.

Step 2: The Click Chemistry Reaction